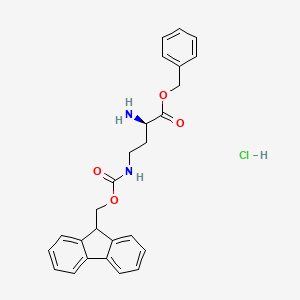

H-D-Dab(Fmoc)-OBzl.HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Structure and Role in Peptide Synthesis H-D-Dab(Fmoc)-OBzl.HCl is a D-configured amino acid derivative featuring a 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the α-amino group and a benzyl ester (OBzl) protecting the carboxyl group. The HCl serves as the counterion. This compound is critical in solid-phase peptide synthesis (SPPS) using Fmoc chemistry, where the Fmoc group is selectively removed under mild basic conditions (e.g., piperidine), enabling sequential peptide elongation .

Applications The compound has been utilized in synthesizing ligands targeting amyloid-β (Aβ) peptides, which are implicated in neurodegenerative diseases. For instance, it was employed in the assembly of AEDabDab, a triamino acid ligand that inhibits Aβ-induced neurotoxicity by preventing aggregation . Its D-configuration enhances metabolic stability, making it suitable for therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Dab(Fmoc)-OBzl.HCl typically involves the protection of the amino groups of diaminobutyric acid. The process begins with the protection of the alpha-amino group using the 9-fluorenylmethyloxycarbonyl (Fmoc) group. The gamma-amino group is then protected with a benzyl (Bzl) group. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is purified using techniques such as crystallization and chromatography to remove any impurities .

Chemical Reactions Analysis

Fmoc Group Removal

The fluorenylmethyloxycarbonyl (Fmoc) group is cleaved under basic conditions, typically using 20–30% piperidine in DMF . This deprotection proceeds via β-elimination, forming a dibenzofulvene-piperidine adduct. Key parameters:

-

Reaction time : 5–20 minutes

-

Efficiency : >99% removal confirmed by UV monitoring at 301 nm (absorbance of Fmoc-piperidine adduct) .

OBzl Group Removal

The benzyl ester (OBzl) is stable under basic Fmoc deprotection but requires harsh conditions for cleavage:

-

Hydrogenolysis : H₂/Pd-C in methanol (quantitative yield).

Coupling Reactions

H-D-Dab(Fmoc)-OBzl.HCl participates in peptide bond formation via carboxyl activation. Common methods include:

Mechanism :

The carboxyl group is activated as an HOBt ester, enabling nucleophilic attack by the amine of the incoming amino acid . Steric hindrance from the Fmoc group minimally affects coupling efficiency due to the linear diaminobutyric acid backbone.

Stability Profile

Side Reactions and Mitigation

Scientific Research Applications

Applications in Peptide Synthesis

-

Solid-Phase Peptide Synthesis (SPPS):

- H-D-Dab(Fmoc)-OBzl.HCl is primarily utilized in SPPS due to its stability and compatibility with various coupling reagents. The Fmoc strategy allows for efficient deprotection using mild conditions, facilitating the synthesis of complex peptides.

- Data Table 1: Comparison of Fmoc and t-Boc Strategies

-

Synthesis of Therapeutic Peptides:

- The compound has been employed in synthesizing therapeutic peptides that target specific diseases, including antimicrobial and anticancer peptides. Its ability to form stable peptide bonds makes it ideal for creating bioactive compounds.

- Case Study: Antimicrobial Peptide Synthesis

- Researchers synthesized a series of antimicrobial peptides using this compound, demonstrating improved activity against resistant bacterial strains compared to traditional methods. The use of Fmoc chemistry resulted in higher purity and yield.

-

Vaccine Development:

- This compound plays a significant role in developing peptide-based vaccines. Its application in conjugation techniques allows for the attachment of peptide antigens to carrier proteins, enhancing immunogenicity.

- Case Study: Peptide-Based Vaccine Against Group A Streptococcus

- A study highlighted the synthesis of a peptide-based vaccine candidate using this compound. The resulting conjugate showed promising immunological responses in preclinical trials, showcasing its potential for vaccine development.

Advantages of this compound

- Versatility: This compound can be used to synthesize a wide range of peptides with different functionalities.

- Efficiency: The Fmoc strategy allows for rapid synthesis and purification processes, making it suitable for high-throughput applications.

- Stability: The chemical stability of this compound under various reaction conditions minimizes side reactions and enhances overall yield.

Mechanism of Action

The mechanism of action of H-D-Dab(Fmoc)-OBzl.HCl involves the protection and deprotection of amino groups during peptide synthesis. The Fmoc and Bzl groups protect the amino groups from unwanted reactions, allowing for selective coupling with other amino acids. The deprotection steps expose the amino groups for further reactions, facilitating the formation of peptide bonds .

Comparison with Similar Compounds

Comparison with Other Fmoc-Protected Amino Acids

Table 1: Key Fmoc-Protected Amino Acids and Their Properties

Key Observations

- Protecting Group Stability: The benzyl ester (OBzl) in this compound offers stability during SPPS but requires hydrogenolysis for removal, whereas tetrahydropyranyl (Thp) groups in Fmoc-Cys(Thp)-OH are acid-labile, enabling selective deprotection .

- Side-Chain Versatility : Unlike Fmoc-Asp(OBzl)-Cl, which protects a β-carboxyl group, this compound lacks a side-chain functional group, simplifying its use in linear peptide sequences .

Comparison with Fmoc-Modified Dipeptides

Table 2: Self-Assembly and Functional Properties of Fmoc-Dipeptides

Key Observations

- Self-Assembly : Fmoc-Phe-Phe forms hydrogels under physiological conditions due to aromatic interactions, whereas this compound lacks such properties, highlighting its role as a building block rather than a functional material .

- Optical Modulation: Fmoc-5-aminopentanoic acid (Fmoc-5-APA) exhibits pH-dependent fluorescence shifts (324 nm at pH 2 vs. 467 nm at pH 10), a feature absent in this compound .

Fmoc Group Loading and Stability

- Loading Efficiency: The Fmoc group on TiO2@SiO2 nanostructures shows consistent loading (~6–9 µmol/g), comparable to its incorporation in resin-bound peptides .

- Base Sensitivity : The Fmoc group is labile under strong basic conditions (e.g., DMSO at high temperatures), necessitating mild deprotection agents like dipropylamine to minimize side reactions (e.g., aspartimide formation) .

Biological Activity

H-D-Dab(Fmoc)-OBzl.HCl is a hydrochloride salt of a protected amino acid derivative, specifically derived from 2,4-diaminobutyric acid (Dab). This compound plays a significant role in peptide synthesis and has various biological activities associated with the peptides synthesized from it. The following sections will explore its biological activity, applications in research, and relevant findings from recent studies.

Chemical Structure and Properties

- Chemical Formula : C26H27ClN2O4

- Molecular Weight : 463.96 g/mol

- Structure : The compound features two protective groups:

- Fmoc (9-fluorenylmethyloxycarbonyl) at the alpha-amino position.

- Benzyl (Bzl) at the side-chain amino position.

These protective groups are essential for facilitating selective reactions during peptide synthesis while preventing unwanted side reactions. The Fmoc group is stable under various conditions and can be removed using basic conditions, typically with piperidine, while the Bzl group can be removed via hydrogenolysis or specific reactions involving palladium catalysts.

The mechanism of action of this compound primarily involves the protection and deprotection of amino groups during peptide synthesis. The Fmoc group allows for selective coupling with other amino acids, and upon deprotection, the amino groups are exposed for further reactions, facilitating peptide bond formation.

Applications in Research

This compound is widely used in several scientific research applications:

- Peptide Synthesis : It serves as a building block for synthesizing peptides used in biochemistry and molecular biology.

- Drug Development : Peptides synthesized from this compound have potential roles as therapeutic agents.

- Bioconjugation : It is employed in conjugating peptides to other biomolecules for various biomedical applications.

Biological Activity

The biological activity associated with this compound is largely dependent on the sequence and structure of the peptides synthesized from it. Notable activities include:

- Antimicrobial Activity : Peptides containing Dab residues have shown comparable antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, studies demonstrated that certain peptides can replace Lys residues with Dab without significantly impacting their antimicrobial efficacy .

- Neuroprotective Effects : Peptides derived from 2,4-diaminobutyric acid have been studied for their potential neuroprotective roles, suggesting applications in treating neurodegenerative diseases.

- Immune Modulation : Derivatives of Dab have shown promise in modulating immune responses, which may have implications in cancer therapy and vaccine development .

Case Studies

- Antimicrobial Activity Study :

-

Neuroprotective Peptides :

- Research indicated that peptides incorporating 2,4-diaminobutyric acid residues could protect neuronal cells from oxidative stress-induced damage. This suggests potential therapeutic applications in neurodegenerative disorders like Alzheimer's disease.

- Immunomodulatory Effects :

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing H-D-Dab(Fmoc)-OBzl.HCl using Fmoc solid-phase peptide synthesis (SPPS)?

this compound is synthesized via Fmoc SPPS, starting with resin functionalization (e.g., Wang resin) using glutaric anhydride and DMAP . Sequential coupling of Fmoc-protected amino acids is performed with activating agents like HATU, followed by Fmoc deprotection with 20% piperidine in DMF . The benzyl ester (OBzl) remains intact during synthesis and is cleaved under acidic conditions (e.g., TFA cocktail) post-assembly . Methyl ester protection on side chains is preferred over t-butyl for procedural efficiency, with no observed cyclization side products .

Q. How is the Fmoc group removed during the synthesis of this compound?

The Fmoc group is cleaved using 20% piperidine in DMF, which forms a stable adduct with the dibenzofulvene (DBF) byproduct, detectable via UV absorbance at 301 nm . This step liberates the α-amino group for subsequent couplings. Piperidine is favored over other bases due to its rapid reaction kinetics and compatibility with SPPS workflows .

Q. What analytical methods are used to assess the purity of this compound after synthesis?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for purity assessment, resolving aspartimide byproducts and incomplete deprotection artifacts . UV monitoring at 301 nm during Fmoc removal provides real-time feedback on coupling efficiency . Mass spectrometry (MS) confirms molecular weight accuracy, while NMR verifies structural integrity .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency when incorporating this compound into peptide chains?

Coupling efficiency depends on activating reagents, solvent choice, and steric hindrance. HATU/DIEA in DMF achieves >95% coupling yields for sterically challenging residues like D-Dab . Microwave-assisted SPPS reduces reaction times and improves yields by enhancing reagent diffusion . Pre-activation of amino acids (5–10 min) before resin addition minimizes racemization .

Q. What strategies prevent aspartimide formation when using this compound in peptide synthesis?

Aspartimide formation is mitigated by:

- Using bulky side-chain protectants (e.g., Trt) to sterically hinder intramolecular cyclization .

- Avoiding prolonged exposure to basic conditions during Fmoc deprotection .

- Incorporating pseudoproline dipeptides or oxyma additives to suppress β-sheet aggregation, which exacerbates side reactions .

Q. How do side-chain protection strategies impact the synthesis and stability of this compound?

- Benzyl ester (OBzl) : Stable under Fmoc deprotection but cleaved by strong acids (e.g., HF or TFA), enabling selective carboxylate liberation .

- Fmoc on Dab : Prevents undesired side-chain reactions during elongation. The Trt group on histidine analogs reduces imidazole-mediated side reactions, though it requires dilute acetic acid or TFA for removal .

- Methyl vs. t-butyl esters : Methyl esters are less prone to hydrolysis during synthesis but require harsher cleavage conditions, whereas t-butyl esters offer orthogonal deprotection .

Q. Contradiction Analysis

- Methyl ester stability : reports no cyclization side products with methyl esters, contradicting classical concerns about nucleophilic attack. Computational studies suggest flexible alkylamines have low effective molarity for intramolecular reactions under SPPS conditions .

- Piperidine concentration : While 20% piperidine is standard, some protocols use 30% for hindered residues. Kinetic isotope effect studies show higher concentrations accelerate Fmoc removal but risk resin swelling .

Q. Methodological Recommendations

- Deprotection monitoring : Use UV spectroscopy (301 nm) to quantify DBF-piperidine adducts and validate Fmoc removal completeness .

- Side-chain compatibility : For Dab-containing peptides, avoid prolonged basic conditions to prevent β-elimination or racemization .

- Hybrid SPPS : Combine Fmoc SPPS with native chemical ligation for complex peptides, leveraging this compound in segment condensation .

Properties

Molecular Formula |

C26H27ClN2O4 |

|---|---|

Molecular Weight |

467.0 g/mol |

IUPAC Name |

benzyl (2R)-2-amino-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate;hydrochloride |

InChI |

InChI=1S/C26H26N2O4.ClH/c27-24(25(29)31-16-18-8-2-1-3-9-18)14-15-28-26(30)32-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23;/h1-13,23-24H,14-17,27H2,(H,28,30);1H/t24-;/m1./s1 |

InChI Key |

ZGLSYSONSJJUDO-GJFSDDNBSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@@H](CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N.Cl |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.